2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
Description
2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with bromine atoms and a pyridine moiety
Properties
IUPAC Name |
2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N2O2S/c1-8-3-4-16-13(5-8)17-20(18,19)12-6-9(2)10(14)7-11(12)15/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHDXYMXMJTHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, thioethers, or ethers are formed.
Oxidation Products: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids or sulfonyl chlorides.
Coupling Products: Biaryl compounds are the major products formed in coupling reactions.
Scientific Research Applications
2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of bromine atoms and the sulfonamide group can enhance its binding affinity and selectivity towards the target.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-5-methylbenzenesulfonamide
- 2,4-dibromo-N-(4-methylpyridin-2-yl)benzenesulfonamide
- 5-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Uniqueness
2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to the presence of both bromine atoms and the pyridine moiety, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the development of new chemical entities with specific biological or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
